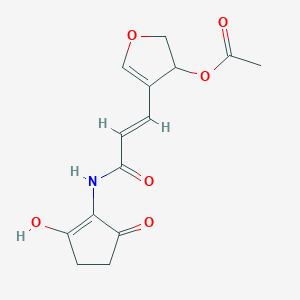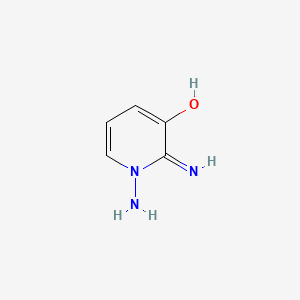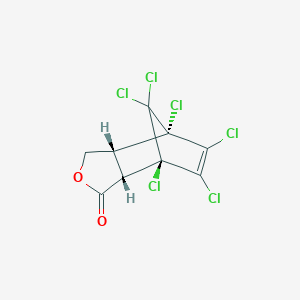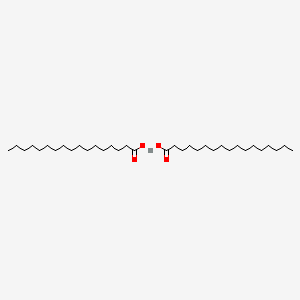
Benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt:
準備方法
Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt typically involves the reaction of 4-(1,1-dimethylethyl)benzoic acid with a cadmium salt, such as cadmium chloride. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired cadmium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity and quality of the compound.
化学反応の分析
Types of Reactions: Benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced cadmium species.
Substitution: The compound can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Metal salts such as sodium or potassium salts can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction may produce cadmium metal or cadmium hydrides.
科学的研究の応用
Chemistry: In chemistry, benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt is used as a reagent in various chemical reactions and synthesis processes. It can serve as a precursor for the synthesis of other cadmium-containing compounds.
Biology: The compound may be used in biological research to study the effects of cadmium on biological systems. It can be employed in experiments to investigate the toxicity and bioaccumulation of cadmium in living organisms.
Medicine: While cadmium compounds are generally toxic, research into their potential medical applications, such as in cancer treatment, is ongoing. The compound may be used in studies to explore the therapeutic effects of cadmium-based drugs.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of catalysts and other industrial processes.
作用機序
The mechanism of action of benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt involves its interaction with molecular targets and pathways in biological systems. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various cellular effects, including oxidative stress, apoptosis, and interference with cellular signaling pathways. The specific molecular targets and pathways involved depend on the concentration and exposure duration of the compound.
類似化合物との比較
- Benzoic acid, 4-(1,1-dimethylethyl)-, potassium salt
- Benzoic acid, 4-(1,1-dimethylethyl)-, barium salt
- Benzoic acid, 4-(1,1-dimethylethyl)-, sodium salt
Comparison: Compared to its potassium, barium, and sodium counterparts, benzoic acid, 4-(1,1-dimethylethyl)-, cadmium salt is unique due to the presence of cadmium, which imparts distinct chemical and biological properties. Cadmium is known for its toxicity and ability to form stable complexes with organic ligands, making this compound particularly interesting for research in toxicology and environmental science.
特性
CAS番号 |
4167-05-9 |
|---|---|
分子式 |
C22H26CdO4 |
分子量 |
466.9 g/mol |
IUPAC名 |
4-tert-butylbenzoate;cadmium(2+) |
InChI |
InChI=1S/2C11H14O2.Cd/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
InChIキー |
AVNPYADPFYLJJA-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)
